Heterochiral vs. Homochiral Dipeptide Backbone Conformation: βII vs. βI Turn Preference in Serine-Containing Model Dipeptides
X-ray crystallographic analysis of protected model dipeptides reveals that the heterochiral sequence tBuCO-L-Pro-D-Ser-NHMe (analogous to the D-Ser–L-Ser stereochemical relationship) adopts a βII turn conformation, while its homochiral counterpart tBuCO-L-Pro-L-Ser-NHMe folds into a βI turn [1]. This conformational divergence is accompanied by retention of a specific intra-residue Ser NH→Oγ hydrogen bond in both diastereomers, but the overall backbone ϕ/ψ dihedral angles differ systematically between heterochiral and homochiral pairings [1]. The conformational difference is not subtle: βI and βII turns are fundamentally distinct structural motifs that present side chains in different spatial orientations, directly impacting molecular recognition. Similar conformational partitioning between heterochiral and homochiral serine dipeptides was confirmed in solution by NMR and IR spectroscopy across five model dipeptides, including L-Pro-D-Ser and L-Pro-L-Ser [2].
| Evidence Dimension | Turn conformation type adopted by protected dipeptide in solid state (X-ray) |
|---|---|
| Target Compound Data | βII turn (for heterochiral L-Pro-D-Ser-NHMe, the structural analog of the D-Ser–L-Ser motif) |
| Comparator Or Baseline | βI turn (for homochiral L-Pro-L-Ser-NHMe, the structural analog of L-Ser–L-Ser) |
| Quantified Difference | Qualitative but crystallographically unambiguous: βII vs. βI turn; distinct ϕ/ψ dihedral angle sets; Ser Cα–Cβ rotamer III (χ¹ ≅ 60°) conserved in both |
| Conditions | Solid-state X-ray crystallography on N- and C-terminally protected dipeptides tBuCO-Pro-Ser-NHMe and iPrCO-Pro-Ser-OMe at room temperature |
Why This Matters
βI and βII turns are structurally non-interchangeable in protein and peptide contexts; a researcher requiring a βII-promoting dipeptide scaffold for conformational studies or peptidomimetic design cannot substitute the homochiral analog without altering backbone geometry.
- [1] Aubry A, Ghermani N, Marraud M. Backbone side chain interactions in peptides. I. Crystal structures of model dipeptides with the Pro-Ser sequence. Int J Pept Protein Res. 1984 Feb;23(2):113-22. PMID: 6421762. View Source
- [2] Marraud M, Aubry A. Backbone side chain interactions in peptides. II. Solution study of serine-containing model dipeptides. Int J Pept Protein Res. 1984 Feb;23(2):123-33. PMID: 6421763. View Source
